molecular formula C13H14Cl2N2O2 B15347958 Indole-2-carboxylic acid, 7-(bis(2-chloroethyl)amino)- CAS No. 731-76-0

Indole-2-carboxylic acid, 7-(bis(2-chloroethyl)amino)-

Cat. No.: B15347958
CAS No.: 731-76-0
M. Wt: 301.16 g/mol
InChI Key: NXEJUQMSIFIXKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Indole-2-carboxylic acid, 7-(bis(2-chloroethyl)amino)-" is a synthetic indole derivative featuring a bis(2-chloroethyl)amino group at the 7-position of the indole ring and a carboxylic acid substituent at the 2-position. This compound belongs to a class of alkylating agents, which are known for their ability to crosslink DNA and inhibit cancer cell proliferation. The bis(2-chloroethyl)amino moiety is a hallmark of nitrogen mustard-like alkylating agents, which are widely used in chemotherapy .

Properties

CAS No.

731-76-0

Molecular Formula

C13H14Cl2N2O2

Molecular Weight

301.16 g/mol

IUPAC Name

7-[bis(2-chloroethyl)amino]-1H-indole-2-carboxylic acid

InChI

InChI=1S/C13H14Cl2N2O2/c14-4-6-17(7-5-15)11-3-1-2-9-8-10(13(18)19)16-12(9)11/h1-3,8,16H,4-7H2,(H,18,19)

InChI Key

NXEJUQMSIFIXKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N(CCCl)CCCl)NC(=C2)C(=O)O

Origin of Product

United States

Scientific Research Applications

Indole-2-carboxylic acid, 7-(bis(2-chloroethyl)amino)- has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as HIV-1 integrase strand transfer inhibitors.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The bis(2-chloroethyl)amino group interacts with specific enzymes or receptors in biological systems.

  • Pathways Involved: The compound may inhibit or activate certain biochemical pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares structural similarities with several classes of therapeutic agents:

Compound Structure Key Features
Target Compound Indole-2-carboxylic acid, 7-(bis(2-chloroethyl)amino)- Combines indole backbone with alkylating bis(2-chloroethyl) group and carboxylic acid.
Bendamustine 4-{5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid Benzene-fused imidazole core with bis(2-chloroethyl)amino and butanoic acid chain. Used clinically for hematologic malignancies .
Cyclophosphamide Metabolite 2-Carboxyethyl N,N-bis(2-chloroethyl)phosphorodiamidate Phosphorodiamidate linker with bis(2-chloroethyl) groups; lacks direct DNA alkylation efficacy .
Nitrosoureas (e.g., BCNU) 1,3-Bis(2-chloroethyl)-1-nitrosourea Nitrosourea backbone with bis(2-chloroethyl) groups; high lipophilicity enhances CNS penetration .
Indole-2-carboxylic Acid Parent compound without alkylating group Lacks therapeutic alkylating activity; used as a precursor in synthesis .

Mechanism of Action

  • Alkylation vs. Carbamoylation: Unlike nitrosoureas (e.g., BCNU), which exhibit dual alkylating and carbamoylating activities, the target compound likely relies solely on alkylation via the bis(2-chloroethyl)amino group to form DNA crosslinks. Carbamoylation (modification of proteins) is minimal in bis(2-chloroethyl)amino compounds, which may reduce toxicity compared to nitrosoureas .
  • Metabolic Activation : Unlike cyclophosphamide, which requires hepatic activation, the target compound’s bis(2-chloroethyl) group is chemically reactive without metabolic conversion, enabling direct alkylation .

Physicochemical Properties

  • Solubility: The carboxylic acid group at the 2-position may enhance water solubility compared to purely lipophilic nitrosoureas (e.g., octanol/water distribution coefficient critical for nitrosoureas’ CNS activity ).
  • Stability: The bis(2-chloroethyl)amino group is prone to hydrolysis under physiological conditions, similar to bendamustine, necessitating careful formulation .

Therapeutic Potential

  • Anticancer Activity : While nitrosoureas (e.g., BCNU) show marked activity against intracerebral leukemia due to high lipophilicity , the target compound’s indole scaffold may limit CNS penetration but improve selectivity for peripheral tumors.
  • Toxicity Profile : Reduced carbamoylating activity compared to nitrosoureas may lower protein-binding toxicity (e.g., nephrotoxicity) . However, cross-resistance with other alkylating agents (e.g., cyclophosphamide-resistant tumors) is probable .
  • Research Gaps: No direct in vivo efficacy data for the target compound are available in the provided evidence. Extrapolation from structural analogs suggests moderate activity against alkylating agent-sensitive tumors.

Biological Activity

Indole-2-carboxylic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in the fields of oncology and virology. This article focuses on the compound Indole-2-carboxylic acid, 7-(bis(2-chloroethyl)amino)- , exploring its biological activity through various studies and findings.

Overview of Indole-2-carboxylic Acid Derivatives

Indole-2-carboxylic acid and its derivatives are known for their potential therapeutic applications, including anticancer and antiviral properties. The structural modifications on the indole core significantly influence their biological efficacy. The compound , characterized by a bis(2-chloroethyl)amino group, is part of a broader class of indole-based compounds that have shown promising results in various biological assays.

Anticancer Activity

Recent studies have demonstrated that indole-2-carboxylic acid derivatives exhibit notable antiproliferative effects against various cancer cell lines. For instance:

  • Antiproliferative Effects : A study reported that a series of indole-based derivatives, including those with modifications at the 3-position of the indole ring, showed significant antiproliferative activity against human cancer cell lines such as A549 (lung cancer), KNS42 (glioblastoma), and DAOY (medulloblastoma). The most active compound exhibited an IC50 value ranging from 2.34 μM to 9.06 μM across different cell lines .
  • Mechanism of Action : The mechanism behind the antiproliferative activity often involves the induction of apoptosis and cell cycle arrest. For example, certain derivatives were found to arrest cells in the G2/M phase and induce apoptosis through caspase activation pathways .

Antiviral Activity

The antiviral potential of indole-2-carboxylic acid derivatives has also been explored, particularly against HIV:

  • HIV Integrase Inhibition : Recent research highlighted that specific indole-2-carboxylic acid derivatives effectively inhibit HIV-1 integrase activity. The study found that modifications at the C3 position significantly enhanced integrase inhibitory activity, with some compounds achieving IC50 values as low as 0.13 μM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of indole derivatives:

  • Key Modifications : The introduction of halogenated groups at specific positions on the indole ring has been shown to enhance biological activity. For instance, adding long-chain p-trifluorophenyl or o-fluorophenyl groups at the C3 position improved antiviral activity by up to 6.5-fold compared to unmodified compounds .
CompoundModificationIC50 (μM)Activity Type
Compound 3C3 long chain0.13HIV Integrase Inhibition
Compound VaR1=CH3, R2=Cl56Antiproliferative
Compound VbR1=C2H5, R2=Cl59Antiproliferative

Case Studies

Several case studies have provided insights into the biological activities of indole-2-carboxylic acid derivatives:

  • Anticancer Study : A study involving a series of indole-2-carboxamides demonstrated significant inhibitory effects against glioblastoma cells, with one compound showing an IC50 of 0.33 μM .
  • HIV Research : Another investigation into HIV integrase inhibitors revealed that structural modifications could lead to potent antiviral agents with improved binding affinities .

Q & A

Q. What are the recommended safety protocols for handling 7-(bis(2-chloroethyl)amino)-indole-2-carboxylic acid in laboratory settings?

Answer:

  • Engineering Controls: Use fume hoods to minimize inhalation exposure. Ensure proper ventilation and avoid direct contact with skin or eyes .
  • Personal Protective Equipment (PPE):
    • Eye/Face Protection: NIOSH-approved safety glasses with side shields or full-face shields .
    • Skin Protection: Nitrile gloves (tested for chemical resistance) and lab coats. Gloves must be removed without touching the outer surface and disposed of according to hazardous waste protocols .
  • Hygiene Practices: Wash hands thoroughly after handling and before breaks. Decontaminate work surfaces with ethanol or approved solvents .

Q. What synthetic routes are available for preparing 7-(bis(2-chloroethyl)amino)-indole-2-carboxylic acid derivatives?

Answer:

  • Method A (Condensation): React 3-formyl-1H-indole-2-carboxylic acid with bis(2-chloroethyl)amine derivatives in acetic acid under reflux (3–5 hours). Sodium acetate acts as a catalyst. Yield optimization requires controlled temperature (110–120°C) and stoichiometric excess of the aldehyde (1.1 equiv) .
  • Method B (Thiourea Cyclization): Combine thiourea or arylthiourea with 3-formyl-1H-indole-2-carboxylic acid in the presence of chloroacetic acid and sodium acetate. Reflux in acetic acid to form thiazole-fused derivatives .
  • Purification: Recrystallize from DMF/acetic acid mixtures to achieve >95% purity .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR, HRMS) for 7-(bis(2-chloroethyl)amino)-indole-2-carboxylic acid derivatives be resolved?

Answer:

  • Cross-Validation: Compare data with NIST-standardized spectra for indolecarboxylic acids (e.g., HMDB0002285) .
  • Isotopic Patterning: Use high-resolution mass spectrometry (HRMS) to distinguish chlorine isotopic clusters (³⁵Cl/³⁷Cl ratio) and confirm molecular formula .
  • X-ray Crystallography: Resolve ambiguities in substituent positioning (e.g., chloroethyl group orientation) via single-crystal analysis .
  • Case Example: Discrepancies in carbonyl stretching frequencies (IR) may arise from hydrogen bonding; solvent effects (DMSO vs. KBr pellets) must be documented .

Q. What strategies optimize the yield of nitrogen mustard-containing indole derivatives under reflux conditions?

Answer:

  • Catalyst Screening: Sodium acetate (2.0 equiv) enhances cyclization efficiency in acetic acid, while stronger acids (e.g., HCl) may degrade the bis(2-chloroethyl)amine moiety .

  • Reaction Time: Monitor progress via TLC (silica gel, ethyl acetate/hexane). Prolonged reflux (>5 hours) increases side products (e.g., hydrolyzed esters) .

  • Solvent Effects: Acetic acid improves solubility of intermediates, but switching to DMF at lower temperatures (80°C) preserves reactive groups .

  • Yield Data:

    MethodCatalystTime (h)Yield (%)
    ANaOAc368
    BNone552

Q. What mechanistic insights explain the alkylating activity of 7-(bis(2-chloroethyl)amino)-indole-2-carboxylic acid in cancer models?

Answer:

  • DNA Crosslinking: The bis(2-chloroethyl)amine group undergoes hydrolysis to form a reactive aziridinium intermediate, which alkylates guanine N7 positions, disrupting DNA replication .
  • Structure-Activity Relationship (SAR):
    • The indole-2-carboxylic acid moiety enhances cellular uptake via carboxylic acid transporters .
    • Substitution at the 7-position with electron-withdrawing groups (e.g., chloroethyl) increases electrophilicity and cytotoxicity .
  • In Vivo Validation: Xenograft models show tumor growth inhibition (TGI) >50% at 10 mg/kg dosing, with pharmacokinetics influenced by plasma esterase stability .

Q. How do researchers address solubility challenges in biological assays for this compound?

Answer:

  • Co-Solvent Systems: Use DMSO (≤5% v/v) for in vitro studies. For in vivo, prepare saline suspensions with Tween-80 (1%) .
  • Prodrug Design: Synthesize ethyl esters (e.g., ethyl indole-2-carboxylate) to improve lipophilicity, then hydrolyze in situ .
  • Nanoformulation: Encapsulate in PEGylated liposomes to enhance bioavailability and reduce off-target toxicity .

Q. What analytical methods validate the purity and stability of 7-(bis(2-chloroethyl)amino)-indole-2-carboxylic acid?

Answer:

  • HPLC Conditions:
    • Column: C18 reverse-phase (5 µm, 4.6 × 250 mm).
    • Mobile Phase: Acetonitrile/0.1% formic acid (70:30).
    • Detection: UV at 254 nm; retention time ~8.2 min .
  • Stability Studies:
    • Store at –20°C under argon; degradation <5% over 6 months.
    • Monitor hydrolytic degradation (pH 7.4 buffer, 37°C) via LC-MS .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points for indole-2-carboxylic acid derivatives?

Answer:

  • Source Variability: Commercial samples (e.g., Kanto Reagents) report mp 205–209°C for indole-2-carboxylic acid, while synthesized derivatives vary due to polymorphic forms .
  • Methodology: Use differential scanning calorimetry (DSC) at 10°C/min to detect polymorphism. For example, 7-substituted derivatives may show endothermic peaks at 210°C (α-form) and 225°C (β-form) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.